8-Bromoimidazo[1,2-a]pyrazine
CAS No.: 69214-34-2
Cat. No.: VC2026055
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromoimidazo[1,2-a]pyrazine - 69214-34-2](/images/structure/VC2026055.png)
CAS No. | 69214-34-2 |
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Molecular Formula | C6H4BrN3 |
Molecular Weight | 198.02 g/mol |
IUPAC Name | 8-bromoimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H |
Standard InChI Key | ONYMKASWIDXNGH-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C(C2=N1)Br |
Canonical SMILES | C1=CN2C=CN=C(C2=N1)Br |
Chemical Properties and Structure
Basic Structural Features
8-Bromoimidazo[1,2-a]pyrazine consists of a fused bicyclic system comprising an imidazole ring fused to a pyrazine ring, with a bromine atom at the 8-position. The compound exhibits a planar structure with aromatic character, allowing for π-stacking interactions with biological targets. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, contributing to its binding capabilities with various receptors and enzymes .
Physical and Chemical Properties
The physicochemical properties of 8-Bromoimidazo[1,2-a]pyrazine are summarized in Table 1:
Property | Value |
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CAS Number | 69214-34-2 |
Molecular Formula | C6H4BrN3 |
Molecular Weight | 198.02 g/mol |
Density | 1.89±0.1 g/cm³ (Predicted) |
Storage Temperature | 2-8°C |
pKa | 1.35±0.30 (Predicted) |
SMILES | C1=CN2C=CN=C(C2=N1)Br |
InChI | InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H |
InChIKey | ONYMKASWIDXNGH-UHFFFAOYSA-N |
Table 1: Physicochemical properties of 8-Bromoimidazo[1,2-a]pyrazine
The compound's predicted collision cross-section data provides insights into its three-dimensional structure and potential interactions with analytical instruments, as shown in Table 2:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 197.96614 | 134.2 |
[M+Na]+ | 219.94808 | 139.3 |
[M+NH4]+ | 214.99268 | 139.4 |
[M+K]+ | 235.92202 | 140.1 |
[M-H]- | 195.95158 | 133.9 |
[M+Na-2H]- | 217.93353 | 138.7 |
[M]+ | 196.95831 | 133.6 |
[M]- | 196.95941 | 133.6 |
Table 2: Predicted collision cross-section data for 8-Bromoimidazo[1,2-a]pyrazine
Synthesis Methods
General Synthetic Approaches
The synthesis of 8-Bromoimidazo[1,2-a]pyrazine typically involves the construction of the imidazo[1,2-a]pyrazine core followed by bromination at the 8-position, or the direct cyclization of appropriately functionalized precursors. Several synthetic routes have been reported in the literature, each with its advantages and limitations .
Synthesis from 2-Amino-3-chloropyrazine
One of the most common approaches involves the reaction of 2-amino-3-chloropyrazine with α-bromo diethyl acetal under acidic conditions. This reaction proceeds through the formation of the imidazo[1,2-a]pyrazine core, followed by bromination to introduce the bromine atom at the 8-position .
The detailed synthetic procedure is as follows:
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α-Bromo diethyl acetal is hydrolyzed in the presence of concentrated HBr and water to generate the reactive aldehyde intermediate.
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The intermediate is then combined with 2-amino-3-chloropyrazine in 1,2-dimethoxyethane (DME) with a catalytic amount of HBr.
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The reaction mixture is heated at reflux for approximately 1 hour, during which a precipitate forms.
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After cooling to room temperature, the precipitate is filtered and washed with diethyl ether to obtain the product as the HBr salt.
The reaction produces a mixture of 8-chloroimidazo[1,2-a]pyrazine and 8-bromoimidazo[1,2-a]pyrazine, with the chloro-derivative being the major product .
Alternative Synthetic Routes
Alternative synthetic approaches to 8-Bromoimidazo[1,2-a]pyrazine include:
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Bromination of imidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS) or molecular bromine in acetic acid.
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Condensation of 2-aminopyrazine with α-haloketones followed by regioselective bromination.
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Construction of the imidazo[1,2-a]pyrazine ring through the reaction of appropriately substituted pyrazines with α-haloaldehydes or α-haloketones .
Biological Activity and Applications
Overview of Biological Activities
Derivatives of 8-Bromoimidazo[1,2-a]pyrazine have demonstrated a wide range of biological activities, including:
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Antioxidant activity
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Antimicrobial properties
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Acetylcholinesterase inhibition
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Anticancer effects
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Anticonvulsant activity
These diverse biological properties make 8-Bromoimidazo[1,2-a]pyrazine an important scaffold in medicinal chemistry and drug discovery .
Applications in Alzheimer's Disease Research
Recent studies have focused on the development of 8-substituted imidazo[1,2-a]pyrazine derivatives as acetylcholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have shown promising inhibitory activities against acetylcholinesterase, with some compounds exhibiting IC50 values as low as 0.55 μM, which is more potent than the reference compound galantamine (IC50 = 5.01 μM) .
These compounds also demonstrated significant antioxidant activities, with IC50 values ranging from 57.94 μM to 136.66 μM, indicating their potential dual action in addressing both the cholinergic deficit and oxidative stress associated with Alzheimer's disease .
Applications in Epilepsy Research
Imidazo[1,2-a]pyrazines have been investigated as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8. This selectivity offers potential advantages in the treatment of epilepsy, as it may reduce side effects compared to non-selective AMPAR antagonists .
In animal models, certain imidazo[1,2-a]pyrazine derivatives have demonstrated robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models following oral administration. These compounds exhibited time- and dose-dependent receptor occupancy in the mouse hippocampus, with maximal receptor occupancy exceeding 90% at 1 hour post-administration .
Anticancer Activity
Some (imidazo[1,2-a]pyrazin-6-yl)ureas have shown promising antiproliferative activities against cancer cell lines, particularly non-small cell lung cancer (NSCLC). For example, 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed cytostatic activity against a non-small cell lung cancer cell line, with a selective dose-dependent response observed in a P53-mutant NSCLC-N6-L16 cell line .
Mechanistic studies suggested that these compounds might function through the reactivation of mutant p53, inducing overexpression of the TP53 gene in cancer cells. This activity highlights the potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents targeting specific molecular pathways .
Structure-Activity Relationships
Effect of Substitutions at Various Positions
The biological activities of imidazo[1,2-a]pyrazine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have revealed several key trends:
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Substitutions at the C-8 position (where the bromine atom is located in 8-Bromoimidazo[1,2-a]pyrazine) greatly affect the biological activity. Replacement of the bromine with various amine groups (e.g., morpholine, piperidine, piperazine) has been shown to enhance antioxidant and enzymatic inhibitory activities .
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Substitutions at the C-3 position, particularly with bulky aromatic groups like oxindole, contribute to potent inhibitory activity against targets such as acetylcholinesterase and AMPARs .
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The combination of substitutions at multiple positions (C-2, C-3, C-6, and C-8) can lead to synergistic effects on biological activity and selectivity for specific targets .
SAR Studies on 8-Substituted Derivatives
Table 3: Structure-activity relationships of 8-substituted imidazo[1,2-a]pyrazine derivatives
Analytical Characterization
Spectroscopic Properties
The characterization of 8-Bromoimidazo[1,2-a]pyrazine typically involves various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of 8-Bromoimidazo[1,2-a]pyrazine shows characteristic signals corresponding to the aromatic protons of the heterocyclic system. According to the literature, the 1H NMR spectrum (DMSO-d6, 400 MHz) displays signals at approximately δ 8.70 (d, J=2.0 Hz, 1H), 8.32 (s, 1H), 7.93 (s, 1H), and 7.79 (d, J=3.0 Hz, 1H) .
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Mass Spectrometry: Mass spectrometric analysis of 8-Bromoimidazo[1,2-a]pyrazine shows a molecular ion peak at m/z 198 (M+H)+, consistent with its molecular formula C6H4BrN3 .
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Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, although specific IR data for 8-Bromoimidazo[1,2-a]pyrazine is limited in the provided search results.
Chromatographic Analysis
Liquid chromatography-mass spectrometry (LC/MS) is commonly used for the analysis of 8-Bromoimidazo[1,2-a]pyrazine and its derivatives. This technique allows for the separation and identification of reaction products and assessment of compound purity .
Comparison with Related Compounds
Comparison with 8-Bromoimidazo[1,2-a]pyridine
8-Bromoimidazo[1,2-a]pyridine is a structurally related compound that differs from 8-Bromoimidazo[1,2-a]pyrazine in the nature of the fused heterocyclic ring (pyridine instead of pyrazine). Table 4 compares the properties of these two related compounds:
Property | 8-Bromoimidazo[1,2-a]pyrazine | 8-Bromoimidazo[1,2-a]pyridine |
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CAS Number | 69214-34-2 | 850349-02-9 |
Molecular Formula | C6H4BrN3 | C7H5BrN2 |
Molecular Weight | 198.02 g/mol | 197.04 g/mol |
Melting Point | Not reported | 72-74°C |
Number of Nitrogen Atoms | 3 | 2 |
Hazard Statements | Not reported | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |
Table 4: Comparison of 8-Bromoimidazo[1,2-a]pyrazine and 8-Bromoimidazo[1,2-a]pyridine
While both compounds serve as valuable synthetic intermediates, their different heterocyclic systems impart distinct chemical and biological properties. The additional nitrogen atom in the pyrazine ring of 8-Bromoimidazo[1,2-a]pyrazine affects its electronic properties, reactivity, and potential interactions with biological targets .
Comparison with Other Imidazo[1,2-a]pyrazine Derivatives
Various substituted imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their biological activities. Table 5 provides a comparison of some key derivatives:
Table 5: Comparison of various imidazo[1,2-a]pyrazine derivatives
This comparison highlights the versatility of the imidazo[1,2-a]pyrazine scaffold and the importance of 8-Bromoimidazo[1,2-a]pyrazine as a key intermediate in the synthesis of biologically active derivatives with diverse therapeutic applications .
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